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Compound of Interest

Compound Name: 1-Pentadecyne

Cat. No.: B1584982

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-
pentadecyne (CisHzs), a terminal alkyne of interest in various chemical research and
development applications. The following sections detail its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental
protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of
organic compounds. Below are the *H and predicted 13C NMR data for 1-pentadecyne.

'H NMR Spectroscopic Data

Table 1: *H NMR Chemical Shift and Multiplicity Data for 1-Pentadecyne
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~2.18 Triplet (t) 2H H-3
~1.94 Triplet (t) 1H H-1
~1.52 Quintet 2H H-4
~1.27 Broad Singlet 20H H-5 to H-14
~0.88 Triplet () 3H H-15

Note: Data is referenced to a standard solvent signal.

3C NMR Spectroscopic Data (Predicted)

Due to the limited availability of experimental 13C NMR data in public databases, the following
chemical shifts are predicted based on established NMR prediction algorithms. These values
serve as a reliable estimation for structural verification.

Table 2: Predicted 3C NMR Chemical Shift Data for 1-Pentadecyne
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Predicted Chemical Shift (8) ppm Assignment
~84.0 C-2

~68.0 C-1

~31.9 C-13

~29.7 Methylene Chain
~29.6 Methylene Chain
~29.5 Methylene Chain
~29.4 Methylene Chain
~29.2 Methylene Chain
~29.0 Methylene Chain
~28.8 Methylene Chain
~28.4 C-4

~22.7 C-14

~18.3 C-3

~14.1 C-15

Note: Predicted values can vary slightly based on the algorithm and solvent used for prediction.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR
spectrum of 1-pentadecyne exhibits characteristic absorptions for a terminal alkyne.

Table 3: Key IR Absorption Bands for 1-Pentadecyne
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Wavenumber (cm~?) Intensity Assignment
~3310 Strong, Sharp =C-H Stretch
~2925 Strong C-H Stretch (sp?3)
~2855 Strong C-H Stretch (sp3)
~2120 Weak C=C Stretch
~1465 Medium C-H Bend (CH2)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. The electron ionization (El) mass spectrum of 1-pentadecyne is characterized
by its molecular ion peak and a series of fragment ions.

Table 4: Major Mass Spectrometry Peaks for 1-Pentadecyne
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Mass-to-Charge Ratio

(miz) Relative Intensity (%) Possible Fragment
208 ~5 [M]* (Molecular lon)
179 ~10 [M-C2Hs]*

165 ~15 [M-CsH7]*

151 ~20 [M-CaHs]*

137 ~30 [M-CsH11]*

123 ~45 [M-CsHa13]*

109 ~60 [M-C7H1s]*

95 ~80 [M-CsH17]*

81 ~95 [M-CoH10]*

67 ~100 [M-C10H21]* (Base Peak)
55 ~75 [CaH7]*

41 ~85 [C3Hs]*

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented.

NMR Spectroscopy Protocol

Sample Preparation:
o Accurately weigh 5-10 mg of 1-pentadecyne.

» Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCI3) in a
clean, dry NMR tube.

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (0O ppm).
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Instrumentation and Data Acquisition:

 Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

e 1H NMR Acquisition:

[¢]

Pulse Program: Standard single-pulse sequence.

[e]

Spectral Width: Approximately 15 ppm, centered around 5 ppm.

o

Acquisition Time: 2-3 seconds.

[¢]

Relaxation Delay: 1-2 seconds.

[¢]

Number of Scans: 16-32, to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:

o Pulse Program: Proton-decoupled single-pulse sequence.

o Spectral Width: Approximately 220 ppm.

o Acquisition Time: 1-2 seconds.

o Relaxation Delay: 2-5 seconds.

o Number of Scans: 1024 or more, depending on the sample concentration, to achieve
adequate signal-to-noise.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Perform baseline correction.

Calibrate the chemical shift axis using the internal standard (TMS at O ppm).
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 Integrate the peaks in the *H NMR spectrum.

IR Spectroscopy Protocol

Sample Preparation (Neat Liquid):
e Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
e Place a single drop of neat 1-pentadecyne onto the surface of one salt plate.

o Carefully place the second salt plate on top, allowing the liquid to spread into a thin film
between the plates.

Instrumentation and Data Acquisition:

e Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

e Mode: Transmission.

e Scan Range: Typically 4000 cm~1to 400 cm™1,

e Resolution: 4 cm~1.

o Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

e Background: A background spectrum of the clean salt plates should be acquired prior to the
sample scan.

Data Processing:

e The instrument software automatically ratios the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

« ldentify and label the major absorption bands.

Mass Spectrometry Protocol

Sample Introduction and lonization:
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« Introduce a dilute solution of 1-pentadecyne in a volatile solvent (e.g., hexane or
dichloromethane) into the mass spectrometer, typically via a Gas Chromatography (GC) inlet

for separation and purification.[1]
« lonization Method: Electron lonization (El) is commonly used for long-chain hydrocarbons.[2]
« lonization Energy: Standard 70 eV.
Instrumentation and Data Acquisition:

Instrument: A Gas Chromatograph-Mass Spectrometer (GC-MS) system.[1]

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

Mass Range: Scan a mass range appropriate for the molecular weight of 1-pentadecyne
and its expected fragments (e.g., m/z 35-300).

GC Conditions:

o Column: A non-polar capillary column (e.g., DB-5ms).
o Carrier Gas: Helium.

o Temperature Program: A suitable temperature gradient to ensure good separation and
peak shape (e.qg., initial temperature of 50°C, ramp to 250°C).

Data Processing:

e The mass spectrum corresponding to the GC peak of 1-pentadecyne is extracted.
« ldentify the molecular ion peak and major fragment ions.

o The fragmentation pattern can be compared to spectral libraries for confirmation.[1]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of a chemical compound such as 1-pentadecyne.
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A generalized workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1584982#1-pentadecyne-spectroscopic-data-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b1584982#1-pentadecyne-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1584982#1-pentadecyne-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1584982?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584982?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

